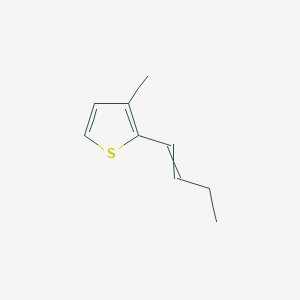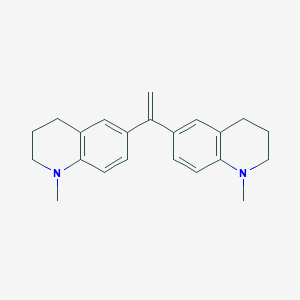
6,6'-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) is an organic compound with a complex structure that includes two tetrahydroquinoline units connected by an ethene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with ethene derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline rings are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6,6’-(1E,1’E)-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)bis(2-tert-butyl-4-((trimethylsilyl)ethyn-yl)phenol)
- 6,6’-(1E,1’E)-(ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
Uniqueness
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) is unique due to its specific structural features, such as the ethene bridge connecting the two tetrahydroquinoline units. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.
特性
CAS番号 |
105415-46-1 |
|---|---|
分子式 |
C22H26N2 |
分子量 |
318.5 g/mol |
IUPAC名 |
1-methyl-6-[1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethenyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C22H26N2/c1-16(17-8-10-21-19(14-17)6-4-12-23(21)2)18-9-11-22-20(15-18)7-5-13-24(22)3/h8-11,14-15H,1,4-7,12-13H2,2-3H3 |
InChIキー |
AXMOVKCAUQZHIL-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C1C=CC(=C2)C(=C)C3=CC4=C(C=C3)N(CCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


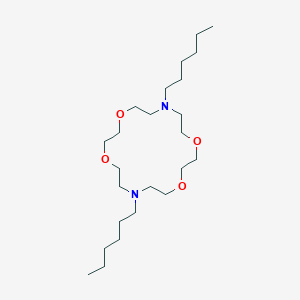
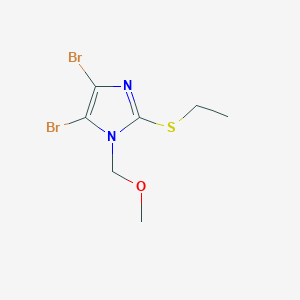
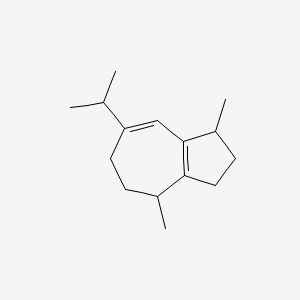
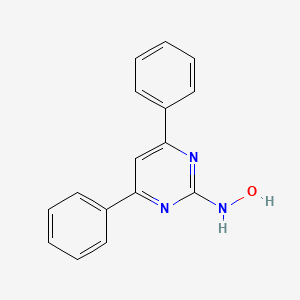
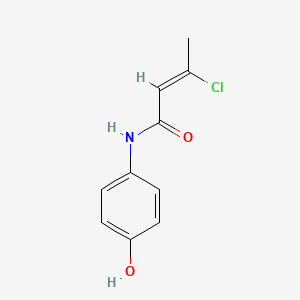
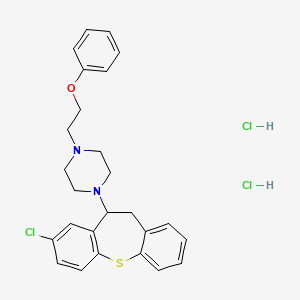
![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)

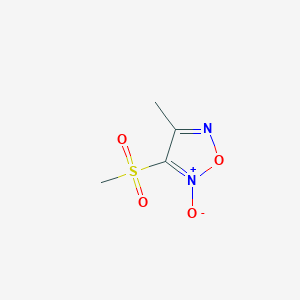
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
